molecular formula C11H15N3 B13619620 n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine

Cat. No.: B13619620
M. Wt: 189.26 g/mol
InChI Key: URAQSLPJSVGDBL-UHFFFAOYSA-N
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Description

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine is an organic compound belonging to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine typically involves the formation of the indazole core followed by the introduction of the methyl and ethanamine groups. One common method involves the cyclization of 2-aminobenzonitrile with an appropriate reagent to form the indazole ring. This is followed by alkylation reactions to introduce the methyl and ethanamine groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and alkylation processes .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Methyl-2-(1-methyl-1h-indazol-3-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-methyl-2-(1-methylindazol-3-yl)ethanamine

InChI

InChI=1S/C11H15N3/c1-12-8-7-10-9-5-3-4-6-11(9)14(2)13-10/h3-6,12H,7-8H2,1-2H3

InChI Key

URAQSLPJSVGDBL-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NN(C2=CC=CC=C21)C

Origin of Product

United States

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